3-Bromo-5-methoxyphenyl Isothiocyanate

Description

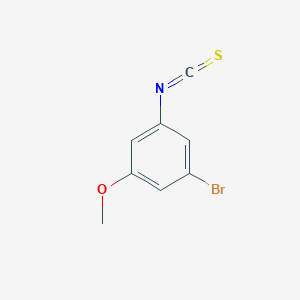

3-Bromo-5-methoxyphenyl isothiocyanate is a halogenated aromatic compound featuring a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the benzene ring, coupled with an isothiocyanate (-N=C=S) functional group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its dual electron-withdrawing (bromo) and electron-donating (methoxy) substituents, which influence its reactivity and interactions in biological systems. It is commonly employed in structure-activity relationship (SAR) studies, fluorescent labeling, and as a precursor for bioactive molecules .

Properties

Molecular Formula |

C8H6BrNOS |

|---|---|

Molecular Weight |

244.11 g/mol |

IUPAC Name |

1-bromo-3-isothiocyanato-5-methoxybenzene |

InChI |

InChI=1S/C8H6BrNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3 |

InChI Key |

HXCGPSVVKHSXLB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)N=C=S)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-methoxyphenyl Isothiocyanate typically involves the reaction of 3-Bromo-5-methoxyaniline with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of thiophosgene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the amine to the isothiocyanate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-methoxyphenyl Isothiocyanate can undergo various chemical reactions, including:

Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

Electrophilic Aromatic Substitution: The bromine and methoxy groups on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions to introduce new functional groups onto the phenyl ring.

Major Products Formed:

Thioureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

Chemistry: 3-Bromo-5-methoxyphenyl Isothiocyanate is used as a building block in organic synthesis. It can be used to introduce isothiocyanate functionality into complex molecules, which can then undergo further transformations.

Biology: In biological research, this compound is used to modify proteins and peptides. The isothiocyanate group reacts with amino groups in proteins, forming stable thiourea linkages. This modification can be used to study protein function and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Isothiocyanates are known for their anticancer properties, and this compound may be explored for its potential as an anticancer agent.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable intermediate in the production of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methoxyphenyl Isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as the amino groups in proteins. The formation of thiourea linkages can alter the structure and function of proteins, leading to various biological effects. The bromine and methoxy groups on the phenyl ring can also influence the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Key Observations :

- Functional Group Stability : Isothiocyanates (e.g., this compound) are more stable than isocyanates (e.g., 3-bromo-4-methoxyphenethyl isocyanate) due to the sulfur atom’s lower electrophilicity, reducing hydrolysis rates .

Physicochemical Properties

- Polarity: The methoxy group increases polarity compared to 3-bromophenyl isothiocyanate, enhancing solubility in polar solvents (e.g., DMSO or methanol).

- Spectroscopy : Distinct NMR and IR profiles arise from bromine’s heavy atom effect and methoxy’s electron-donating nature, aiding in analytical differentiation .

Research Findings and Challenges

- SAR Studies : Computational modeling (MMFF94 force field) predicts stronger target binding for this compound compared to analogs due to optimized steric and electronic profiles .

- Stability Limitations : Despite improved stability over isocyanates, prolonged storage of brominated isothiocyanates requires anhydrous conditions to prevent hydrolysis .

Biological Activity

3-Bromo-5-methoxyphenyl isothiocyanate (BMPI) is a compound of increasing interest in biological research due to its potential anticancer properties and its role in enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with BMPI, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

BMPI is characterized by the presence of a bromine atom and a methoxy group on the phenyl ring, contributing to its unique reactivity and biological profile. The isothiocyanate functional group is known for its ability to interact with nucleophiles, making it a potent candidate for various biological applications.

The biological activity of BMPI primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows BMPI to modify protein structures, which can lead to altered enzymatic activities and cellular responses.

Key Mechanisms:

- Covalent Modification : BMPI can react with thiol groups in proteins, leading to enzyme inhibition or activation.

- Cell Cycle Disruption : Studies indicate that BMPI may induce cell cycle arrest in certain cancer cell lines, thereby inhibiting proliferation.

Biological Activity and Experimental Findings

Numerous studies have investigated the biological effects of BMPI, particularly its anticancer properties. Below are summarized findings from key research articles.

Case Studies

- Antiproliferative Activity : A study demonstrated that BMPI exhibited potent activity against the Hs578T cell line with an IC50 value of 0.033 µM, indicating strong potential for use in targeted cancer therapies .

- Enzyme Inhibition : Research has shown that BMPI can inhibit specific enzymes involved in cancer progression, suggesting its utility in drug development.

- Cell Viability Assays : In assays conducted on Reh cells, BMPI displayed significant cytotoxic effects at varying concentrations, confirming its potential as an anticancer agent .

Comparative Analysis

BMPI's activity can be compared to other isothiocyanates to highlight its unique properties:

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Phenyl Isothiocyanate | 1.0 | General enzyme inhibition |

| 4-Methoxyphenyl Isothiocyanate | 0.2 | Induces apoptosis via caspase activation |

| This compound | 0.033 | Specific protein modification leading to cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.